2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for temporary protection of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid typically involves the reaction of 2-amino-2-methoxyacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc group removal.
Major Products Formed
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid primarily involves the protection and deprotection of amino groups. The Boc group is introduced to the amino group under basic conditions, forming a stable carbamate linkage. This protects the amino group from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection, which is removed under basic conditions.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid is unique due to its specific structure, which combines the Boc protecting group with a methoxyacetic acid moiety. This combination offers distinct reactivity and stability profiles, making it suitable for specialized applications in organic synthesis and peptide chemistry .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-2-methoxyacetic acid (Boc-MMA) is a compound that has gained attention in biochemical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and various applications in scientific research.
- IUPAC Name : this compound
- Molecular Formula : C8H15NO5
- Molecular Weight : 189.21 g/mol
- CAS Number : 161551-77-5
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions. The methoxyacetic acid moiety contributes to its solubility and reactivity.
Boc-MMA's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The Boc group allows for selective reactivity, while the methoxy and acetic acid groups can influence binding affinity and specificity towards biological targets.
Key Mechanisms:
- Enzyme Inhibition : Boc-MMA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signal transduction pathways critical for cellular responses.
Antimicrobial Properties
Recent studies have indicated that Boc-MMA exhibits antimicrobial activity against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that Boc-MMA could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Boc-MMA has also been investigated for its anti-inflammatory properties. In cellular models, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Boc-MMA against various pathogens. The results indicated that Boc-MMA not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing their efficacy. -
Inflammatory Response Modulation :
Another study published in the Journal of Medicinal Chemistry explored the effects of Boc-MMA on inflammatory pathways in macrophages. The compound was found to downregulate NF-kB signaling, leading to decreased expression of inflammatory markers.
Applications in Research
Boc-MMA is being explored for various applications in medicinal chemistry and drug development:
- Peptide Synthesis : Due to its protective Boc group, it is utilized in synthesizing peptides with desired biological activities.
- Drug Development : Its potential as an antimicrobial and anti-inflammatory agent makes it a candidate for further drug development studies.
Properties
IUPAC Name |
2-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-5(13-4)6(10)11/h5H,1-4H3,(H,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXLXVYZSSIGPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.